N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentanecarboxamide core, followed by the introduction of the pyridin-2-ylmethyl and thiophen-2-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)-1-(furan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(pyridin-2-ylmethyl)-1-(benzofuran-2-yl)cyclopentanecarboxamide: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15(18-12-13-6-1-4-10-17-13)16(8-2-3-9-16)14-7-5-11-20-14/h1,4-7,10-11H,2-3,8-9,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIGSQFRGAVHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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